molecular formula C18H18N4O2S B2671454 (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide CAS No. 2035018-04-1

(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2671454
CAS No.: 2035018-04-1
M. Wt: 354.43
InChI Key: IJBFIWUGDQKKEI-PKNBQFBNSA-N
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Description

(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide is a synthetic small molecule developed for research purposes, featuring a pyrazole core linked to a sulfonamide group. This structural motif is prevalent in medicinal chemistry due to its versatility and potential for high-affinity interactions with biological targets . The compound integrates a pyridin-3-yl moiety and a styrenesulfonamide chain, a configuration that suggests potential as a modulator of key signaling pathways. Pyrazole-sulfonamide hybrids are investigated for their anticancer properties, with some analogs demonstrating potent and selective cytotoxicity against cancer cell lines . Similar compounds have been identified through structure-based virtual screening as promising inhibitors of immune checkpoints like TIM-3, which is a significant target in cancer immunotherapy for overcoming resistance to existing treatments . Furthermore, the core pyrazole scaffold is a privileged structure in drug discovery, found in FDA-approved agents such as the COX-2 inhibitor Celecoxib and the anticancer drug Encorafenib, underscoring its pharmacological relevance . Researchers can utilize this compound to explore new therapeutic avenues in immunology and oncology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-22-17(12-18(21-22)16-8-5-10-19-13-16)14-20-25(23,24)11-9-15-6-3-2-4-7-15/h2-13,20H,14H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBFIWUGDQKKEI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Formation of the Phenylethenesulfonamide Group: This step involves the reaction of a phenylethenesulfonyl chloride with an amine to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the pyrazole and pyridine moieties with the phenylethenesulfonamide group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the double bond in the phenylethenesulfonamide group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under various conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies to determine its suitability as a pharmaceutical agent.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, and other applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might bind to a particular enzyme’s active site, blocking its activity and thereby exerting an anti-inflammatory or anticancer effect.

Comparison with Similar Compounds

Research Implications and Limitations

While the target compound’s structural uniqueness offers opportunities for tailored bioactivity, direct experimental data (e.g., IC₅₀, solubility) are absent in the provided evidence. Future work should prioritize:

  • Crystallographic refinement using SHELXL to resolve its solid-state conformation and hydrogen-bonding network .
  • In vitro assays to compare its efficacy against phenyl-substituted analogues, particularly in enzyme inhibition or antimicrobial activity.

Biological Activity

(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S with a molecular weight of 348.40 g/mol. Its structure includes a pyrazole ring, a pyridine moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds containing pyrazole and pyridine derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages reported at 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity of Related Pyrazole Compounds

CompoundCell LineGrowth Inhibition (%)
Compound AHepG254.25
Compound BHeLa38.44
Compound CMCF760.00

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Similar pyrazole derivatives have shown significant activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups, like the sulfonamide moiety, enhances the antimicrobial efficacy .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound DE. coli15
Compound ES. aureus18
Compound FK. pneumoniae20

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, which is crucial in cancer therapy.
  • Interaction with Cell Signaling Pathways : These compounds may modulate pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Pyrazole Derivatives : A study published in MDPI evaluated various aminopyrazoles for their anticancer properties, revealing that modifications at specific positions on the pyrazole ring significantly affected their activity against cancer cell lines .
  • Antimicrobial Efficacy : Another research focused on the synthesis of new pyrazole derivatives showed promising results against multiple bacterial strains, with some compounds demonstrating superior efficacy compared to established antibiotics .

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